molecular formula C19H15N3O3 B2507688 (Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide CAS No. 328538-63-2

(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide

Cat. No. B2507688
CAS RN: 328538-63-2
M. Wt: 333.347
InChI Key: CBZZFAQFTCCRJB-MOSHPQCFSA-N
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Description

The compound "(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide" is a hydrazide derivative that has been the subject of various studies due to its potential biological activities. Although the provided papers do not directly discuss this exact compound, they do explore similar naphthalene-based hydrazide compounds and their metal complexes, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related naphthalene-based hydrazide compounds involves the reaction of naphthalene derivatives with various other chemical entities to form ligands, which are then used to prepare metal complexes. For instance, the synthesis of a Mn(II) complex with a ligand similar to the compound of interest was achieved by reacting Bis[(E)-N-(3-nitrobenzylidene) isonicotinohydrazide] with Mn(NO3)2 in hexane and diethyl ether . This suggests that the synthesis of the compound would likely involve a similar approach, combining the appropriate naphthalene derivative with a nitrobenzylidene component under suitable conditions.

Molecular Structure Analysis

The molecular structure of naphthalene-based hydrazide compounds is characterized by spectroscopic methods such as FT-IR, UV-visible, 1H NMR, and ESR spectroscopy. For example, the ligand and its metal complexes in one study were characterized by these methods, revealing details about the bonding and geometry of the molecules . Density functional theory (DFT) calculations are also employed to confirm the geometry of the ligand and the investigated complexes, as seen in the study of Cu(II) and Zn(II) complexes . These analyses would be relevant for understanding the molecular structure of "(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide".

Chemical Reactions Analysis

The chemical reactivity of naphthalene-based hydrazide compounds is often studied in the context of their ability to form complexes with various metals. The ligands can act in a bidentate or tetradentate fashion, coordinating to metal ions through azomethine nitrogens and phenolic oxygen atoms . The formation of these complexes can significantly alter the chemical properties and reactivity of the ligand, which is an important consideration in the analysis of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based hydrazide compounds and their metal complexes include solubility, thermal stability, and magnetic properties. Thermal analyses such as DTA and TGA are used to study the thermal degradation of the complexes . The magnetic susceptibility measurements can indicate the geometry of the complexes, which is often octahedral except for certain metal complexes . These properties are crucial for understanding the behavior of the compound under different conditions and for potential applications in biological systems.

Relevant Case Studies

The biological activities of naphthalene-based hydrazide compounds have been explored in various studies. For instance, Cu(II) and Zn(II) complexes derived from a similar ligand were tested for anti-inflammatory and analgesic activity in a rat model, showing significant effects . Another study reported the anti-cancer activity of a Mn(II) complex against human leukemia and lymphoma cells . These case studies highlight the potential therapeutic applications of such compounds, which may also extend to the compound "(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide".

Scientific Research Applications

Fluorescent Chemodosimeters and Logic Gate Behavior

  • A Schiff base system bearing two naphthalene groups demonstrated high selectivity and sensitivity for detecting Zn(2+) ion over other metal ions. This compound was also used to construct an AND logic gate at the molecular level, using Zn(2+) and triethylamine as chemical inputs and the fluorescence intensity signal as output (Azadbakht & Keypour, 2012).

Anticancer Applications

  • Compounds derived from the synthesis of naphthalene-based structures, including "2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole", were evaluated for anticancer activity. One compound showed notable activity against breast cancer cell lines, indicating potential applications in cancer therapy (Salahuddin et al., 2014).
  • A Bis[(Z)-N-(naphthalene-1-yl methylene) aceto hydrazide] Mn(II) complex exhibited excellent anti-tumor activity against human chronic myeloid leukemia (K562) and human T lymphocyte carcinoma (Jurkat) cells (Ghammamy, 2012).

Organic Light Emitting Diodes (OLEDs) and Photophysical Characterization

  • Organotin compounds derived from Schiff bases, including those related to the structure of interest, have been synthesized and characterized for their application in organic light emitting diodes (OLEDs), demonstrating their potential in electronic and photonic devices (García-López et al., 2014).

Antimicrobial Activities

  • Hydrazone ligands derived from 2-(phenylamino)acetohydrazide, including those with structural similarities to the compound of interest, and their metal complexes were synthesized and characterized. These compounds exhibited higher antifungal and antibacterial inhibitory effects than parent ligands, indicating potential applications in combating microbial infections (El-saied et al., 2011).

properties

IUPAC Name

2-naphthalen-1-yl-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(12-15-9-5-8-14-6-1-3-10-17(14)15)21-20-13-16-7-2-4-11-18(16)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZFAQFTCCRJB-MOSHPQCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide

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